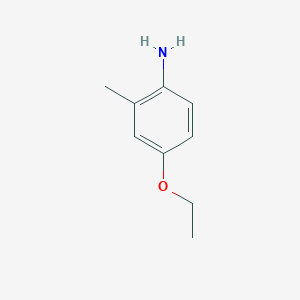

4-Ethoxy-2-methylaniline

描述

Contextual Significance of Substituted Aryl Amines in Organic Chemistry

Substituted aryl amines, or anilines, are a cornerstone class of compounds in organic chemistry, characterized by an amino group attached to an aromatic ring. The nature, position, and number of substituents on the benzene (B151609) ring profoundly influence the molecule's physical and chemical properties, including its reactivity, basicity, and biological activity. These compounds are fundamental intermediates in a vast array of chemical transformations.

The amino group is a strongly activating, ortho- and para-directing group in electrophilic aromatic substitution reactions. This high reactivity allows for the facile introduction of other functional groups onto the aromatic ring, although it can sometimes lead to polysubstitution if not carefully controlled. A pivotal reaction of primary arylamines is diazotization, which involves treating the amine with nitrous acid to form a diazonium salt. These salts are highly valuable synthetic intermediates because the diazonio group can be readily replaced by a wide variety of nucleophiles, providing a versatile method for synthesizing a broad range of substituted aromatic compounds. This sequence of nitration, reduction to an amine, diazotization, and nucleophilic substitution represents one of the most powerful strategies in aromatic chemistry.

Furthermore, substituted aryl amines are core structural motifs in numerous biologically active molecules, agrochemicals, and functional materials such as dyes. Their prevalence in medicinal chemistry is notable, with the aniline (B41778) scaffold appearing in many approved drugs. The ability to modify the substituents on the aromatic ring allows chemists to fine-tune the pharmacological profile of a molecule, making substituted anilines essential building blocks in drug discovery and development. The synthesis of heterocyclic compounds, which are themselves crucial in materials and drug development, often utilizes arylamines as starting materials. a2bchem.com

Research Trajectory of 4-Ethoxy-2-methylaniline and Related Structures in Scholarly Discourse

The research trajectory of this compound demonstrates its utility as a specialized building block for creating complex molecules with specific functional properties. Its unique substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. a2bchem.com

A significant application of this compound is in the synthesis of heterocyclic compounds, particularly indole (B1671886) derivatives, which are prevalent in many biologically active natural products and pharmaceuticals. a2bchem.comnih.gov For instance, research has detailed the use of this compound as a key starting material in the multi-step synthesis of 5-alkyloxy-2-methylindoles. acs.orggoogle.com In this synthetic pathway, the process begins with the hydrogenation of a nitrophenol precursor to yield this compound (referred to as compound 5a in the study). acs.orggoogle.com This amine is then protected with a tert-butoxycarbonyl (BOC) group before undergoing regioselective acylation and subsequent acid-catalyzed cyclization to form the desired indole ring system. acs.orggoogle.com These indole derivatives were further elaborated into indolyl-pyridinyl-propenones, a class of compounds investigated for their potential as anticancer agents. acs.orggoogle.com

Another notable example from patent literature describes the use of this compound in the preparation of potential phospholipase A2 (sPLA2) inhibitors. scialert.net In this work, this compound was reacted with di-tert-butyl dicarbonate (B1257347) to produce N-tert-butoxycarbonyl-4-ethoxy-2-methylaniline, a key intermediate for the synthesis of more complex indole-3-acetic acid derivatives. scialert.net This highlights the compound's role in constructing scaffolds for medicinal chemistry research.

The broader research context for anilines like this compound includes their extensive use in the synthesis of azo dyes. The diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound is a classic method for producing these widely used colorants. researchgate.netmdpi.com While specific studies focusing solely on this compound for dye synthesis are less common in the provided literature, the synthesis of disazo disperse dyes from the structurally similar 2-chloro-4-methylaniline (B104755) illustrates the general applicability of these types of compounds in the coloration industry. researchgate.net

The characterization of this compound and its derivatives is typically achieved through standard spectroscopic methods. Research involving related anilines extensively uses techniques like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of synthetic intermediates and final products. For example, in the synthesis of Schiff bases from (E)-4-bromo-2-methylaniline, detailed NMR and mass spectrometry data were provided to unequivocally identify the molecular structure.

Compound Names Mentioned

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-ethoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMOFUZZCSQSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588456 | |

| Record name | 4-Ethoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114766-05-1 | |

| Record name | 4-Ethoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 2 Methylaniline and Its Analogs

Established Reaction Pathways for 4-Ethoxy-2-methylaniline Synthesis

Traditional methods for synthesizing this compound often rely on the transformation of readily available precursors through robust and well-documented reaction pathways.

A primary and efficient method for the synthesis of this compound is the catalytic hydrogenation of its corresponding nitro precursor, 4-ethoxy-2-methyl-1-nitrobenzene (B1625184). This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst. A common and effective catalyst for this transformation is palladium on carbon (Pd/C). acs.org

In a typical procedure, the nitroaromatic precursor is dissolved in a suitable solvent mixture, such as ethyl acetate (B1210297) and methanol (B129727). acs.org The hydrogenation is carried out under a pressurized atmosphere of hydrogen. acs.org The reaction proceeds cleanly, and upon completion, the catalyst is removed by filtration, often through a pad of Celite, to yield the desired aniline (B41778) product. acs.org This method is widely used due to its high efficiency and the relatively clean nature of the conversion. nii.ac.jpgoogle.com

Table 1: Example of Catalytic Hydrogenation for this compound Synthesis

| Precursor | Catalyst | Solvents | H₂ Pressure | Outcome | Reference |

|---|

Multi-step synthesis provides a versatile approach to constructing substituted anilines like this compound, especially when the desired substitution pattern is not directly accessible. libretexts.org These sequences often involve the use of protecting groups to control reactivity and regioselectivity. For instance, a synthesis could begin with a simpler, related precursor like o-toluidine. google.com

A general multi-step strategy involves:

Amine Protection: The highly reactive amino group of the starting aniline (e.g., o-toluidine) is first protected, commonly by converting it into an acetamide. This moderates the activating effect of the amine and directs subsequent substitutions. google.com

Aromatic Functionalization: With the amine protected, other functional groups can be introduced onto the aromatic ring. This could involve nitration, halogenation, or other electrophilic aromatic substitution reactions. For example, to synthesize an analog like 4-bromo-2-methylaniline, the N-acetyl-o-toluidine intermediate is subjected to bromination. google.com

Deprotection: In the final step, the protecting group is removed to reveal the free amino group. For an acetamide, this is typically achieved by acid or base-catalyzed hydrolysis, yielding the final substituted aniline product. google.com

This stepwise approach allows for the precise installation of various substituents on the aniline ring, making it a powerful tool for generating a library of analogs. libretexts.orggoogle.com

Innovative Synthetic Approaches for this compound Derivatives

Modern organic synthesis has introduced powerful catalytic methods for creating derivatives of complex molecules, including those based on the this compound structure.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in forming new carbon-carbon bonds and synthesizing complex aryl structures. uwindsor.ca These reactions are used to create derivatives of anilines by coupling a halogenated aniline precursor with a boronic acid. mdpi.comnih.gov

For example, derivatives of 2-methylaniline have been synthesized using this methodology. In one study, a bromo-substituted 2-methylaniline derivative, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, was coupled with various arylboronic acids. mdpi.comresearchgate.net The reaction was carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate (B84403) (K₃PO₄) at elevated temperatures. mdpi.com This approach successfully yielded a series of mono- and disubstituted products, demonstrating the versatility of the Suzuki reaction for functionalizing aniline analogs. mdpi.comnih.gov

Table 2: Suzuki Cross-Coupling for the Synthesis of 2-Methylaniline Derivatives

| Reactant A | Reactant B | Catalyst | Base | Temperature | Product Yield | Reference |

|---|

The reactivity of the aromatic ring in this compound and its derivatives is governed by the electronic properties of its substituents. The parent molecule contains three electron-donating groups attached to the benzene (B151609) ring: an amino (-NH₂), an ethoxy (-OCH₂CH₃), and a methyl (-CH₃) group.

Electrophilic Aromatic Substitution (EAS): All three substituents are activating and ortho-, para-directing groups. minia.edu.egmnstate.edu This means they increase the ring's reactivity towards electrophiles and direct incoming substituents to the positions ortho and para relative to themselves. masterorganicchemistry.comhu.edu.jo The activating strength generally follows the order: -NH₂ > -OR > -Alkyl. In this compound, the powerful amino group at position 1 and the ethoxy group at position 4 will strongly direct incoming electrophiles to positions 3 and 5. The methyl group at position 2 further reinforces this directing effect.

Nucleophilic Aromatic Substitution (NAS): In contrast, nucleophilic aromatic substitution is generally unfavorable for electron-rich aromatic rings like this compound. wikipedia.orgmasterorganicchemistry.com NAS reactions typically require an aromatic ring substituted with at least one strong electron-withdrawing group (like a nitro group) and a good leaving group (like a halide). wikipedia.orgrsc.org Since this compound is substituted with electron-donating groups, it is deactivated towards nucleophilic attack. masterorganicchemistry.com Therefore, NAS strategies are not typically employed on the parent compound but could be relevant for derivatives that have been functionalized with appropriate electron-withdrawing groups.

Selective functionalization of the amino group provides another route to valuable derivatives. N-methylation, the addition of a methyl group to the nitrogen atom of the amine, is a common transformation that can alter the chemical and biological properties of the parent molecule. sci-hub.se

Modern methods for N-methylation often employ methanol as an inexpensive, readily available, and environmentally benign C1 source. sci-hub.sersc.org These reactions can be catalyzed by heterogeneous catalysts, such as those based on nickel or palladium. sci-hub.sersc.org For example, studies on the N-methylation of aniline have shown high selectivity for the mono-methylated product, N-methylaniline, using a Ni/ZnAlOx catalyst in methanol at elevated temperatures. rsc.org The reaction conditions can be tuned to control the extent of methylation. unive.itcsic.es Another approach uses commercially available Pd/C as a catalyst with a base, also using methanol as the methylating agent. sci-hub.se These catalytic systems offer an efficient pathway for the selective N-methylation of anilines and their derivatives. mdpi.com

Table 3: Catalytic N-Methylation of Aniline using Methanol

| Catalyst | Base | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ni/ZnAlOx | NaOH | 160 °C | 24 h | N-methylaniline | 93% | rsc.org |

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

The primary and most widely employed synthetic route to this compound involves the catalytic hydrogenation of its nitro precursor, 4-ethoxy-2-methyl-1-nitrobenzene. The efficiency and viability of this transformation on an industrial scale are highly dependent on the careful optimization of various reaction parameters. Optimizing these conditions is crucial for maximizing yield, minimizing reaction time, reducing costs, and ensuring the final product's high purity.

The synthesis typically begins with the etherification of 3-methyl-4-nitrophenol (B363926) using an ethylating agent like diethyl sulfate (B86663), followed by the critical reduction step of the nitro group. acs.org A documented lab-scale synthesis involves the hydrogenation of 4-ethoxy-2-methyl-1-nitrobenzene (referred to as compound 4a ) to yield this compound (compound 5a ). acs.orgnih.gov The specific conditions for this reduction are detailed in the table below.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Starting Material | 4-Ethoxy-2-methyl-1-nitrobenzene (4a) | acs.orgnih.gov |

| Catalyst | 10% Palladium on Carbon (Pd/C) | acs.orgnih.gov |

| Catalyst Loading | 10% w/w | acs.orgnih.gov |

| Solvent | Ethyl acetate (EtOAc) / Methanol (MeOH) mixture | acs.orgnih.gov |

| Hydrogen Pressure | 35 psi | acs.orgnih.gov |

| Reaction Time | 4 hours | acs.orgnih.gov |

| Work-up | Filtration over Celite, concentration in vacuo | acs.orgnih.gov |

While the above provides a successful laboratory method, process efficiency for larger-scale synthesis can be significantly improved by systematically optimizing key parameters. Research on analogous compounds, such as 4-methoxy-2-methylaniline (B89876), offers valuable insights into the effects of these optimizations. The key variables include catalyst type and loading, hydrogen pressure, temperature, and solvent choice.

Studies on the synthesis of related diphenylamine (B1679370) derivatives from 4-methoxy-2-methylaniline demonstrate how reaction conditions can dramatically influence process outcomes like conversion rate and selectivity. google.com For instance, in a reaction involving 4-methoxy-2-methylaniline, adjusting temperature and pressure had a significant impact on the conversion and yield. google.com

The following interactive table summarizes findings from the synthesis of a 4-methoxy-2,2',6'-trimethyldiphenylamine from 4-methoxy-2-methylaniline, illustrating the principles of reaction optimization that are directly applicable to the synthesis of this compound. google.com

Effect of Reaction Conditions on the Synthesis of a 4-Methoxy-2-methylaniline Derivative google.com

| Reaction Temperature | Internal Pressure | Conversion Rate (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| Not specified | 2.3 to 3.5 kg/cm²G | 97.1 | 64.1 | Not specified |

| 225°C | 1.0 kg/cm²G | 99.5 | 97.0 | 96.5 |

Further optimization would involve:

Catalyst Screening: While Palladium on Carbon is effective, other catalysts like Raney-nickel, platinum, or different supported palladium catalysts could offer higher activity or selectivity, potentially at a lower cost or under milder conditions. google.com

Solvent System: The choice of solvent (e.g., alcohols like methanol or ethanol (B145695), or esters like ethyl acetate) can influence the solubility of the reactants and the hydrogen gas, as well as the activity of the catalyst. vulcanchem.com Optimizing the solvent or solvent mixture can improve reaction rates and simplify product isolation.

Process Parameters: For large-scale production, moving from a batch process to a continuous flow system could offer superior control over reaction parameters, leading to better consistency, higher throughput, and improved safety.

Chemical Reactivity and Functionalization Studies of 4 Ethoxy 2 Methylaniline

Amine Reactivity and Derivatization Pathways

The primary amine group is the most reactive site in 4-Ethoxy-2-methylaniline, readily participating in reactions typical of aromatic amines. These include the formation of imines and the synthesis of complex urea (B33335) and thiourea (B124793) derivatives, which are valuable intermediates in various fields of chemical synthesis.

The condensation of primary amines with carbonyl compounds to form a carbon-nitrogen double bond, known as an imine or Schiff base, is a fundamental reaction in organic chemistry. researchgate.net this compound, as a primary amine, undergoes this reaction with various aldehydes. The process is typically acid-catalyzed and involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.comacs.org

The general mechanism involves an initial addition to form a carbinolamine intermediate, which then dehydrates to yield the final imine product. acs.org This reaction is reversible, and the removal of water can drive the equilibrium toward the product. youtube.com Studies on related anilines, such as 4-ethoxyaniline and 2-methylaniline (o-toluidine), demonstrate that these reactions can be carried out under various conditions, including refluxing in a solvent like ethanol (B145695) or using microwave-assisted, solvent-free methods to improve yields and reduce reaction times. researchgate.netresearchgate.netbibliotekanauki.pl For instance, the reaction of 4-ethoxyaniline with 2-pyridinecarboxaldehyde (B72084) under reflux in ethanol afforded the corresponding Schiff base in high yield. researchgate.net

Table 1: Synthesis Conditions for Schiff Bases from Related Anilines and Aldehydes

| Amine | Aldehyde | Method | Yield | Reference |

| 4-Ethoxyaniline | 2-Pyridinecarboxaldehyde | Reflux in ethanol (2 hrs) | 83.5% | researchgate.net |

| 4-Ethoxyaniline | 2-Pyridinecarboxaldehyde | Stirring in ethanol (1 hr, ambient temp) | 73.0% | researchgate.net |

| o-Toluidine | 4-Nitrobenzaldehyde | Synthesis in methanol (B129727) | 75% | bibliotekanauki.pl |

| Various Aromatic Amines | Various Aromatic Aldehydes | Microwave-assisted, solvent-free | High (e.g., 91-98%) | researchgate.netresearchgate.net |

The nucleophilic amine group of this compound can react with isothiocyanates to form thiourea derivatives. When the isothiocyanate is generated from an acyl chloride and a thiocyanate (B1210189) salt, the subsequent reaction with the amine leads to N-acyl thiourea derivatives. nih.gov These compounds are versatile intermediates in organic synthesis and coordination chemistry. nih.gov

Research has shown the successful synthesis of a series of biologically active acyl thiourea compounds by reacting cyclohexanecarbonyl isothiocyanate with various primary amines, including the structurally similar 4-ethoxyaniline and 2-methylaniline. researchgate.netresearchgate.net The reaction involves the addition of the amine to the central carbon of the isothiocyanate group (-N=C=S). researchgate.net Mechanochemical methods, such as ball milling, have also been employed for the synthesis of diarylthioureas from substituted phenyl isothiocyanates and anilines, demonstrating an efficient and often solvent-free route to these derivatives. nih.gov

Table 2: Examples of Acyl Thiourea Synthesis with Related Amines

| Amine | Isothiocyanate Source | Product Type | Reference |

| 4-Ethoxyaniline | Cyclohexanecarbonyl isothiocyanate | Substituted Acyl Thiourea | researchgate.netresearchgate.net |

| 2-Methylaniline | Cyclohexanecarbonyl isothiocyanate | Substituted Acyl Thiourea | researchgate.net |

| Various Anilines | Phenyl isothiocyanate derivatives | 1,3-Disubstituted Thioureas | researchgate.net |

| Various Anilines | 4-Ethoxyphenyl isothiocyanate | Diarylthioureas | nih.gov |

Oxidative Transformations and C-H Functionalization Strategies

While this compound is a primary amine, its N-alkylated tertiary amine derivatives are substrates for oxidative α-cyanation. This reaction involves the functionalization of the C-H bond adjacent (in the alpha position) to the nitrogen atom. A variety of methods have been developed for this transformation, often utilizing transition-metal catalysts. nih.govorganic-chemistry.org

Iron-catalyzed protocols, for example, can convert aromatic tertiary amines into α-amino nitriles under mild conditions using oxidants like tert-butyl hydroperoxide (TBHP) or molecular oxygen. uni-muenchen.deresearchgate.net The reaction is chemoselective, often favoring the functionalization of N-methyl groups over other N-alkyl or N-benzyl groups. uni-muenchen.de Other approaches include catalyst-free systems using potassium thiocyanate in aqueous solution or electrochemical methods. organic-chemistry.orguni-muenchen.de These α-aminonitriles are valuable synthetic intermediates. nih.gov

Table 3: Catalytic Systems for Oxidative α-Cyanation of Tertiary Amines

| Catalyst System | Cyanide Source | Oxidant | Key Features | Reference(s) |

| Iron(II) chloride (FeCl₂) | Trimethylsilyl cyanide (TMSCN) | tert-Butyl hydroperoxide (TBHP) | Mild conditions, applicable to benzylic and aliphatic amines. | uni-muenchen.de |

| Iron(II) sulfate (B86663) (FeSO₄) | Benzoyl cyanide | Molecular Oxygen or TBHP | Acid-free conditions, inexpensive catalyst. | researchgate.net |

| Ruthenium(III) chloride (RuCl₃) | Sodium cyanide (NaCN) | Molecular Oxygen | Clean, environmentally benign process. | organic-chemistry.org |

| None (Catalyst-free) | Potassium thiocyanate (KSCN) | Co-oxidation of amine | Works in aqueous solution, no toxic byproducts. | organic-chemistry.orguni-muenchen.de |

The N-aryl amine framework of this compound makes it a candidate for dual C-H functionalization strategies, where two different C-H bonds are functionalized in a single synthetic operation. One notable example is the oxidative Povarov reaction, which enables the rapid construction of polycyclic amine structures. nih.govacs.org

Metal-Mediated and Coordination Chemistry with this compound Ligands

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a Lewis base and coordinate to metal centers (Lewis acids), forming metal complexes. msu.edu The field of coordination chemistry studies the formation, properties, and reactivity of these compounds. researchgate.net While simple aniline (B41778) derivatives act as monodentate ligands, they are often precursors to more complex polydentate or chelating ligands, which can form more stable complexes with metal ions.

A common strategy is to first convert the amine into a Schiff base by reacting it with a carbonyl compound that contains another donor atom (e.g., a hydroxyl group in salicylaldehyde). researchgate.net The resulting Schiff base can then act as a bidentate or polydentate ligand, binding to a metal ion through both the imine nitrogen and the other donor atom. The coordination of such ligands to a metal can significantly alter the metal's properties and is a key principle in the design of catalysts for a wide range of organic transformations, including C-N bond formation and other cross-coupling reactions. researchgate.netbeilstein-journals.org The geometry and coordination number of the final complex are influenced by factors such as the size of the metal ion and the steric and electronic properties of the ligands. libretexts.org

Role As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The chemical structure of 4-Ethoxy-2-methylaniline makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds, which are foundational to medicinal chemistry and materials science. a2bchem.commdpi.com The amino group provides a reactive site for cyclization reactions, while the ethoxy and methyl groups can direct the annulation and modify the properties of the final heterocyclic core.

Key applications include:

Azo Dyes : this compound can be readily converted into a diazonium salt through a process called diazotization. unb.canih.gov This reaction, typically carried out with sodium nitrite (B80452) and a strong acid, transforms the primary amino group into a highly reactive diazonium group (-N≡N⁺). This intermediate can then be coupled with electron-rich aromatic compounds, such as phenols or other anilines, in an azo coupling reaction to form azo dyes. unb.ca These dyes are characterized by the -N=N- chromophore and are of significant industrial importance. nih.gov The specific shade of the resulting dye is influenced by the complete molecular structure, including the ethoxy and methyl groups from the parent aniline (B41778).

Quinoline (B57606) Derivatives : The quinoline scaffold is a privileged structure in numerous biologically active compounds. sci-hub.se this compound can serve as the aniline component in classic quinoline syntheses, such as the Doebner-von Miller reaction or the Friedländer synthesis. rsc.orgscispace.com For example, in a multicomponent reaction, an aniline derivative can be reacted with aldehydes and alkynes, catalyzed by an environmentally benign solid acid like montmorillonite (B579905) K-10, to produce substituted quinolines with high atom economy. rsc.org The substitution pattern on the aniline ring, such as in this compound, becomes integrated into the final quinoline product, directly impacting its biological and physical properties.

Acridine (B1665455) Derivatives : Acridines are another class of nitrogen-containing heterocycles with significant applications, particularly in medicine and as fluorescent materials, owing to their ability to intercalate with DNA. sioc-journal.cnresearchgate.net The Bernthsen acridine synthesis, for instance, involves the condensation of a diphenylamine (B1679370) derivative with a carboxylic acid in the presence of a catalyst like zinc chloride. pharmaguideline.com Substituted diphenylamines, which can be prepared from anilines like this compound, lead to correspondingly substituted acridine products. The synthesis often involves the cyclization of an intermediate that incorporates the aniline-derived ring system. pharmaguideline.comgla.ac.uk

| Heterocyclic Compound Class | Key Synthetic Reaction | Role of this compound | Significance of Product |

|---|---|---|---|

| Azo Dyes | Diazotization followed by Azo Coupling | Source of the diazonium salt component. | Used as industrial colorants and pH indicators. unb.ca |

| Quinolines | Friedländer Synthesis, Doebner-von Miller Reaction | Provides the substituted benzene (B151609) ring of the quinoline core. | Core structure in antimalarial, antibacterial, and anticancer agents. sci-hub.se |

| Acridines | Bernthsen Acridine Synthesis | Precursor to the substituted diphenylamine intermediate. | Used as dyes, fluorescent markers, and medicinal agents. sioc-journal.cn |

Utility in the Construction of Complex Organic Scaffolds and Molecular Assemblies

Beyond the synthesis of fundamental heterocyclic rings, this compound is instrumental in building more complex molecular architectures. The substituents on the aniline ring are not merely passive spectators; they play an active role in directing synthetic outcomes and can be functionalized in subsequent steps, allowing for the construction of elaborate organic scaffolds.

The strategic placement of the ethoxy and methyl groups on the aniline ring influences the electronic and steric environment, which can be harnessed for selective reactions. For instance, in the synthesis of acridine derivatives, the reaction of substituted anilines can lead to complex polycyclic structures with specific substitution patterns that are crucial for their biological function, such as DNA intercalation or enzyme inhibition. sioc-journal.cnresearchgate.net Similarly, in multicomponent reactions to form highly substituted quinolines, the choice of the aniline derivative is a key determinant of the final product's structure. rsc.org

The compound's derivatives can be used in transition-metal-catalyzed cross-coupling reactions to assemble larger, more complex molecules. The amino group can be protected or transformed, allowing for modifications elsewhere on the aromatic ring before being utilized in a final ring-closing step. This step-wise approach enables the construction of intricate molecular frameworks that would be difficult to access through more direct methods. The resulting complex scaffolds are often investigated in medicinal chemistry for their potential as therapeutic agents. scispace.com

| Complex Scaffold/Assembly | Synthetic Strategy | Contribution of this compound Unit |

|---|---|---|

| Substituted Acridinediones | One-pot, pseudo-four-component reaction of an aniline, aldehydes, and dimedone. researchgate.net | Incorporates the substituted N-phenyl ring into the final acridine core. |

| Highly Functionalized Quinolines | Microwave-assisted multicomponent reaction with aldehydes and alkynes. rsc.org | Forms the benzo-fused part of the quinoline, with ethoxy and methyl groups influencing solubility and bioactivity. |

| Azo-Imine Dyes | Diazotization and coupling to form an azo-aldehyde, followed by condensation with an amine. researchgate.net | Can be used as the amine component in the final condensation step to form the imine linkage. |

Monomeric and Co-monomeric Unit in Polymer Science and Advanced Materials Chemistry

In the field of polymer science, aniline and its derivatives are crucial monomers for synthesizing a range of advanced materials, including polyanilines, polyamides, and polyimides. This compound can be envisioned as a valuable monomeric or co-monomeric unit to produce polymers with tailored properties. ncl.res.in

Polyamides and Polyimides : Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. psgcas.ac.inresearchgate.net However, their rigid backbones often lead to poor solubility, making them difficult to process. ncl.res.in One successful strategy to overcome this is the incorporation of flexible side chains, such as alkoxy groups, onto the polymer backbone. Research has shown that synthesizing polyamides and polyimides from monomers containing pendent alkoxy groups significantly improves their solubility in organic solvents and lowers their glass transition temperatures without severely compromising their thermal stability. ncl.res.in this compound, after conversion to a corresponding diamine or diisocyanate, serves as an ideal precursor for such a monomer. The presence of the ethoxy group enhances processability, making the resulting polymers suitable for creating flexible films and for melt-processing applications. ncl.res.in

Copolymers : this compound can also be used as a co-monomer with other anilines (like aniline itself) to create copolymers. rroij.com In copolymerization, the introduction of a substituted monomer like this compound can disrupt the packing of the polymer chains. This often leads to an increase in solubility compared to the homopolymer of aniline. While this may sometimes be accompanied by a decrease in electrical conductivity, the trade-off allows for the tuning of material properties to suit specific applications, such as in coatings or specialized electronic components. rroij.com

| Polymer Type | Role of this compound Derived Unit | Resulting Material Properties | Potential Applications |

|---|---|---|---|

| Polyamides | Monomer (as a diamine) with a pendent ethoxy group. | Improved solubility and processability, good thermal stability. ncl.res.inresearchgate.net | Tough, flexible films; advanced engineering plastics. |

| Polyimides | Monomer (as a diamine) to react with dianhydrides. psgcas.ac.in | Enhanced solubility in organic solvents, lower glass transition temperature. ncl.res.in | Melt-processable high-performance materials, electronics substrates. |

| Copolyanilines | Co-monomer with aniline. rroij.com | Increased solubility, tunable conductivity. | Conductive coatings, sensor materials, microelectronics. |

Computational and Theoretical Investigations of 4 Ethoxy 2 Methylaniline and Its Derivatives

Quantum Chemical Characterization and Molecular Modeling

Quantum chemical methods are instrumental in providing a detailed understanding of the molecular structure and electronic properties of compounds like 4-Ethoxy-2-methylaniline at the atomic level. These computational techniques, particularly Density Functional Theory (DFT), allow for the elucidation of various molecular characteristics that govern the compound's behavior and reactivity.

Geometry Optimization and Detailed Structural Parameter Analysis (e.g., Bond Lengths, Bond Angles, Dihedral Angles)

The first step in the computational analysis of a molecule is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For this compound, this would be achieved using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The outcome of this optimization is a precise three-dimensional model of the molecule.

From this optimized geometry, key structural parameters can be extracted and analyzed. These include:

Bond Lengths: The distances between the nuclei of two bonded atoms. For instance, the C-C bond lengths within the benzene (B151609) ring, the C-N bond of the aniline (B41778) group, the C-O bond of the ethoxy group, and the C-H bonds of the methyl and ethoxy groups would be determined. In related aniline derivatives, the C-N bond length is a critical parameter that can be influenced by the electronic effects of other substituents.

Bond Angles: The angles formed by three connected atoms. Key angles in this compound would include the C-C-C angles in the benzene ring (which may deviate slightly from the ideal 120° of a perfect hexagon due to substituent effects), the C-N-H angles of the amino group, and the C-O-C angle of the ethoxy group.

Dihedral Angles: The angles between two intersecting planes, which define the spatial orientation of different parts of the molecule. The dihedral angle between the plane of the benzene ring and the plane defined by the C-N-H atoms of the amino group, for example, would describe the orientation of the amino group relative to the ring. Similarly, the dihedral angles involving the ethoxy group would describe its conformation.

These calculated parameters can be compared with experimental data from techniques like X-ray crystallography if available, to validate the computational model.

Table 1: Representative Calculated Structural Parameters for an Aniline Derivative (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N | 1.40 Å |

| C-O (ethoxy) | 1.37 Å | |

| C-C (ring avg.) | 1.39 Å | |

| Bond Angle | C-N-H | 112.0° |

| C-O-C (ethoxy) | 118.0° | |

| Dihedral Angle | C-C-N-H | 180.0° |

Electronic Structure Elucidation: Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the electron-donating nature of the ethoxy and amino groups and the methyl group would be expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to unsubstituted aniline.

Table 2: Illustrative Frontier Molecular Orbital Energies for an Aniline Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. The MEP surface is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. In this compound, these areas would likely be concentrated around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group due to the presence of lone pairs of electrons.

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly those of the amino group.

Neutral Potential (Green): These regions have a relatively neutral charge.

For a derivative, 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, MEP analysis has been performed, demonstrating the utility of this technique in identifying reactive centers within a related molecular framework.

Reactivity Descriptor Calculations (e.g., Ionization Energy, Electron Affinity, Chemical Hardness, Electrophilicity, Nucleophilicity Indices)

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors provide a more quantitative measure of the molecule's stability and reactivity.

Ionization Energy (I): The energy required to remove an electron from the molecule. It can be approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated as A ≈ -E(LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. It is calculated as ω = μ² / (2η).

Nucleophilicity Index (Nu): A measure of the molecule's ability to donate electrons.

These descriptors are crucial for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Table 3: Representative Calculated Reactivity Descriptors for an Aniline Derivative

| Descriptor | Value (eV) |

| Ionization Energy (I) | 5.50 |

| Electron Affinity (A) | 0.80 |

| Chemical Hardness (η) | 2.35 |

| Chemical Potential (μ) | -3.15 |

| Electrophilicity Index (ω) | 2.11 |

Prediction of Thermochemical and Electronic Properties (e.g., Enthalpy, Entropy, Heat Capacity, Total Energy)

Computational methods can also be used to predict the thermochemical properties of this compound. These properties are essential for understanding the molecule's stability and its behavior under different temperature and pressure conditions. DFT calculations can provide values for:

Total Energy: The total electronic energy of the molecule in its optimized geometry.

Enthalpy (H): A measure of the total energy of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the system by a certain amount.

These calculations are based on the vibrational frequencies obtained from the optimized geometry. Studies on related compounds like 4-ethoxyacetanilide have provided comprehensive thermodynamic data, which serves as a useful reference for what could be expected for this compound.

Table 4: Illustrative Predicted Thermochemical Properties for an Aniline Derivative at 298.15 K

| Property | Value |

| Total Energy | (in Hartrees) |

| Enthalpy (H) | (in kcal/mol) |

| Entropy (S) | (in cal/mol·K) |

| Heat Capacity (Cv) | (in cal/mol·K) |

Theoretical Elucidation of Reaction Mechanisms

For instance, the reaction of aniline derivatives with radicals, such as the hydroxyl radical (•OH), is of significant interest in atmospheric and biological chemistry. A computational study of the reaction between 4-methylaniline and •OH has revealed that the reaction can proceed via different pathways, including hydrogen abstraction from the amino or methyl group, and addition of the radical to the aromatic ring. The calculations can determine the activation energies for each pathway, thereby predicting the most favorable reaction mechanism.

For this compound, a similar approach could be used to study its reactions with various electrophiles, nucleophiles, or radicals. This would involve:

Identifying the reactants and products.

Proposing plausible reaction pathways.

Calculating the geometries and energies of all stationary points along each pathway, including reactants, intermediates, transition states, and products.

Determining the activation energies and reaction energies.

Such studies provide deep insights into the reactivity of the molecule and can guide the design of new synthetic routes or explain observed product distributions.

Spectroscopic Property Predictions

Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of molecules.

Density Functional Theory (DFT) is a common and effective method for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netnih.gov The B3LYP functional paired with basis sets like 6-311++G(d,p) is frequently used to calculate the harmonic vibrational frequencies of aniline derivatives. researchgate.netnih.gov

The process begins with the optimization of the molecule's geometry to find its lowest energy structure. Following optimization, frequency calculations are performed. The resulting theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. To improve accuracy, these calculated frequencies are typically multiplied by a scaling factor. nih.gov The scaled frequencies and calculated intensities can then be compared directly with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes. researchgate.netnih.gov The complete assignment of vibrational modes is often aided by calculating the Total Energy Distribution (TED). researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | ~3450 |

| N-H Symmetric Stretch | -NH₂ | ~3360 |

| C-H Aromatic Stretch | Ar-H | ~3050 |

| C-H Aliphatic Stretch | -CH₃, -CH₂- | ~2970, ~2930 |

| C=C Aromatic Stretch | Benzene Ring | ~1620, ~1510 |

| N-H Scissoring | -NH₂ | ~1600 |

| C-O-C Asymmetric Stretch | Ethoxy Group | ~1240 |

Note: These are representative values based on DFT calculations for similar substituted anilines.

Theoretical calculations are a powerful tool for predicting the ¹H and ¹³C NMR chemical shifts, which are essential for molecular structure determination. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method, typically implemented within a DFT framework (e.g., B3LYP/6-311++G(d,p)), is one of the most common approaches for calculating NMR isotropic shielding values. researchgate.net

The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically Tetramethylsilane (TMS). The predicted chemical shifts can then be compared with experimental data, often showing good agreement. researchgate.net This computational approach is invaluable for assigning peaks in complex spectra and for distinguishing between different isomers. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (ppm) |

|---|---|---|

| H (N-H) | ¹H | ~3.5 |

| H (Aromatic) | ¹H | ~6.6 - 6.8 |

| H (CH₂) | ¹H | ~3.9 |

| H (CH₃-Aromatic) | ¹H | ~2.1 |

| H (CH₃-Ethoxy) | ¹H | ~1.4 |

| C (C-N) | ¹³C | ~145 |

| C (C-O) | ¹³C | ~152 |

| C (Aromatic) | ¹³C | ~115 - 130 |

| C (CH₂) | ¹³C | ~64 |

| C (CH₃-Aromatic) | ¹³C | ~17 |

Note: Values are hypothetical and represent typical shifts for such functional groups, derived from computational chemistry principles.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for predicting the electronic absorption spectra of molecules, which corresponds to their UV-Vis spectra. researchgate.net This method calculates the vertical excitation energies from the ground state to various excited states. These energies correspond to the wavelengths of maximum absorption (λₘₐₓ).

The calculations also yield the oscillator strength (f) for each transition, which is related to the intensity of the spectral band. researchgate.net By simulating the electronic transitions, such as π → π* and n → π* transitions, researchers can predict the λₘₐₓ values and interpret the features of an experimental UV-Vis spectrum. researchgate.net These predictions are crucial for understanding the electronic structure of this compound and how it interacts with light.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Excitation Type | Predicted λₘₐₓ (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | π → π* | ~295 | ~0.05 |

Note: These values are representative predictions for a substituted aniline based on TD-DFT calculation principles.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methyl aniline |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Single Crystal X-ray Diffraction for Definitive Structural Elucidation of Crystalline Derivatives

Single Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of crystalline solids. For derivatives of 4-Ethoxy-2-methylaniline, such as Schiff bases or metal complexes, this technique provides definitive proof of structure, including bond lengths, bond angles, and stereochemistry. nih.govscirp.org

In a typical SC-XRD analysis, a single crystal of the target compound is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov For instance, the analysis of a triphenylamine (B166846) derivative containing ethoxy groups, C₂₂H₂₃NO₂, revealed a monoclinic crystal system. nih.gov The study provided precise unit cell dimensions and the dihedral angles between the aromatic rings, which are critical for understanding the molecule's conformation and potential intermolecular interactions, such as C—H⋯π interactions that can link molecules into supramolecular chains. nih.gov

Similarly, the crystal structures of Schiff base derivatives reveal crucial details about their planarity and tautomeric forms. nih.gov For example, the analysis of (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol, a Schiff base, confirmed its enol–imine tautomeric form and provided exact measurements of the C=N double bond and C—O single bond in the chelate ring. nih.gov This level of structural detail is unattainable through other analytical methods.

Table 1: Example Crystallographic Data for a Crystalline Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₂₃NO₂ |

| Molecular Weight | 333.41 |

| Crystal System | Monoclinic |

| a (Å) | 7.3634 (7) |

| b (Å) | 31.908 (3) |

| c (Å) | 8.1372 (8) |

| β (°) | 107.598 (1) |

| Volume (ų) | 1822.4 (3) |

| Z | 4 |

Data derived from the analysis of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, a related derivative. nih.gov

Comprehensive Spectroscopic Analysis Methodologies for Structural Confirmation (FT-IR, NMR, UV-Vis, Mass Spectrometry)

While SC-XRD is powerful for crystalline solids, a combination of spectroscopic techniques is essential for routine structural confirmation in various states.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups within a molecule. The FT-IR spectrum of a derivative, such as 4-ethoxy acetanilide, is characterized by specific absorption bands corresponding to the vibrations of its bonds. banglajol.info For Schiff base derivatives, a key absorption band confirming the formation of the imine group (C=N) typically appears around 1603 cm⁻¹. iucr.org Aromatic C=C stretching vibrations are observed in the 1468–1585 cm⁻¹ range, while aromatic C—H bending modes are found in the 1005–1292 cm⁻¹ (in-plane) and 762–973 cm⁻¹ (out-of-plane) regions. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum gives information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a derivative like 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline, signals for the ethoxy group's protons (a quartet for -OCH₂- and a triplet for -CH₃) would be expected, alongside complex signals in the aromatic region. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts provide insight into the electronic environment of each carbon atom. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy is used to study electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can help identify chromophoric groups and provide information on conjugation within the molecular structure. banglajol.infonih.gov

Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. banglajol.info High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. researchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts ([M+H]⁺, [M+Na]⁺, etc.) to aid in identification. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 152.10700 | 130.9 |

| [M+Na]⁺ | 174.08894 | 139.4 |

| [M-H]⁻ | 150.09244 | 134.7 |

| [M+K]⁺ | 190.06288 | 137.7 |

Data calculated using CCSbase. uni.lu

Chromatographic and Thermal Analysis Methodologies (e.g., LC-MS, TGA) in Purity and Composition Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is highly effective for separating components in a mixture and confirming their identity and purity. For aniline (B41778) derivatives, LC-MS/MS (tandem mass spectrometry) is particularly useful for quantifying trace amounts in complex matrices, such as groundwater. semanticscholar.org The technique offers high sensitivity and specificity, making it an excellent tool for purity assessment and impurity profiling of this compound. semanticscholar.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for assessing the thermal stability and composition of materials, including metal complexes derived from ligands like this compound. ijmra.us A TGA curve provides data on decomposition temperatures, the presence of solvated molecules (like water), and the mass of the final residue. nih.govmdpi.com For example, the thermal decomposition of metal complexes often occurs in distinct steps, corresponding to the loss of water molecules, followed by the decomposition of organic ligands, and finally the conversion to a stable metal oxide. nih.gov

Table 3: Example Thermal Decomposition Data for a Metal(II) Complex

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 80–125 | 4.0 | Loss of coordinated water molecule |

| 125–225 | 17.0 | Loss of organic ligand fragment |

| 225–410 | 49.5 | Total destruction of organic ligands |

Illustrative data based on the thermal decomposition of a Co(II) complex. nih.gov

Future Research Perspectives on 4 Ethoxy 2 Methylaniline Chemistry

Exploration of Novel Catalytic Transformations and Stereoselective Synthesis

The field of catalysis is continually in search of new ligands and precursors that can offer enhanced reactivity, selectivity, and efficiency. Substituted anilines are foundational in the synthesis of a variety of ligands for transition-metal catalysis. The future direction for 4-ethoxy-2-methylaniline in this domain lies in its potential as a precursor for novel chiral ligands, which are pivotal for asymmetric catalysis.

Future research in this area could focus on:

Synthesis of Chiral Ligands: Designing and synthesizing new chiral ligands derived from this compound. The presence of the ethoxy and methyl groups can be exploited to create sterically demanding and electronically tuned environments around a metal center. These ligands could be of the Schiff base, phosphine, or N-heterocyclic carbene (NHC) type.

Asymmetric Catalysis: Employing these novel chiral ligands in a range of asymmetric transformations. Reactions such as asymmetric hydrogenation, C-C bond formation, and amination reactions would be key areas to explore. The goal would be to achieve high enantioselectivity in the synthesis of valuable chiral molecules.

Organocatalysis: Investigating the potential of this compound derivatives as organocatalysts. The aniline (B41778) moiety can be functionalized to create chiral Brønsted acids or bases, which are increasingly important in metal-free catalytic systems.

A systematic study of how the electronic and steric properties of the this compound scaffold influence catalytic activity and stereoselectivity would be a significant contribution to the field.

Design of Advanced Functional Materials Based on this compound Scaffolds

Aniline and its derivatives are crucial building blocks for a wide array of functional organic materials, including polymers, dyes, and liquid crystals. The specific substituents on the this compound ring could impart desirable properties to new materials, such as enhanced solubility, modified electronic properties, and specific intermolecular interactions.

Prospective research avenues include:

Conducting Polymers: The synthesis and characterization of polymers derived from this compound. The resulting polyanilines could exhibit unique electro-optical properties, making them suitable for applications in sensors, electronic devices, and anti-corrosion coatings. Research should focus on correlating the polymer structure with its conductivity, stability, and processability.

Azo Dyes and Pigments: The use of this compound as a diazo component in the synthesis of novel azo dyes. The ethoxy and methyl groups can influence the color, fastness, and solubility of the dyes. Investigating the photophysical properties of these new dyes could lead to applications in high-performance pigments, textile dyeing, and optical data storage.

Liquid Crystals: The design of liquid crystalline materials incorporating the this compound scaffold. The molecular shape and polarity imparted by the substituents could favor the formation of specific mesophases. The synthesis and characterization of such compounds could lead to the development of new materials for display technologies and optical switching.

The following table outlines potential research directions for functional materials derived from this compound:

| Material Class | Potential Application | Key Research Focus |

| Conducting Polymers | Chemical Sensors, Anti-Corrosion Coatings | Synthesis of soluble and processable polymers, study of electrochemical and optical properties. |

| Azo Dyes | High-Performance Pigments, Textile Dyes | Synthesis of novel dyes, characterization of color properties and light/wash fastness. |

| Liquid Crystals | Display Technologies, Optical Switches | Design and synthesis of mesogenic molecules, investigation of phase behavior and electro-optical properties. |

Synergistic Integration of Experimental and Computational Methodologies for Predictive Chemistry

The combination of experimental synthesis and characterization with computational modeling is a powerful tool for accelerating the discovery and optimization of new molecules and materials. For this compound, a synergistic approach would provide deep insights into its chemical behavior and guide the design of future experiments.

Key areas for integrated research include:

DFT Studies of Electronic Properties: Utilizing Density Functional Theory (DFT) to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity descriptors of this compound and its derivatives. These calculations can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of synthetic routes.

Modeling of Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of catalytic reactions involving ligands derived from this compound. By calculating transition state energies, researchers can understand the factors that control stereoselectivity and catalytic efficiency.

Prediction of Material Properties: For functional materials, computational methods can predict key properties such as absorption spectra of dyes, band gaps of polymers, and the stability of liquid crystal phases. This predictive capability can screen potential candidate molecules before their synthesis, saving time and resources.

An integrated experimental-computational workflow would involve a continuous feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate the computational models. This approach holds the key to unlocking the full potential of this compound in the development of new catalysts and functional materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。